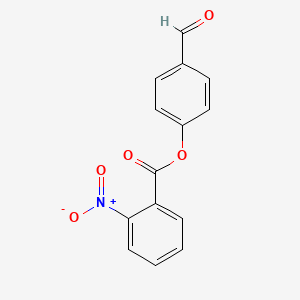
N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a yellow crystalline powder that is synthesized using specific methods to achieve its desired properties. In
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of specific enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately, cell death. Additionally, the compound has been shown to inhibit the activity of specific signaling pathways involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells, leading to the suppression of tumor growth. The compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide is its potent anti-cancer activity against various cancer cell lines. The compound is also relatively easy to synthesize, making it accessible for laboratory experiments. However, the compound has limitations in terms of its solubility, which can make it challenging to use in certain experiments. Additionally, the compound has not yet been extensively studied in vivo, limiting its potential clinical applications.
Future Directions
There are several future directions for research on N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide. One potential direction is to further explore the compound's anti-cancer activity in vivo, to determine its potential for clinical use. Additionally, future research could focus on optimizing the synthesis method to improve the compound's solubility and stability. Further research could also explore the compound's potential for use in combination with other anti-cancer agents to enhance its efficacy. Finally, future research could explore the compound's potential for use in other disease areas, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide is a promising compound with potent anti-cancer and anti-inflammatory activity. The compound has been extensively studied for its potential applications in cancer research, with promising results. However, further research is needed to fully explore the compound's potential for clinical use and to optimize its synthesis method. Overall, N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide represents a promising avenue for future research in the field of cancer and inflammation.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide involves the reaction of 4-fluorobenzylamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide.
Scientific Research Applications
N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide has been extensively studied for its potential application in the field of cancer research. Research has shown that the compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential use as an anti-inflammatory agent, with promising results.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-22-14-7-4-11(8-13(14)18(20)21)15(19)17-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWIXUUTHQEBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)

![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)
![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)